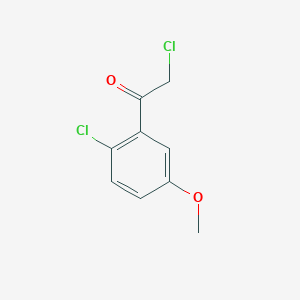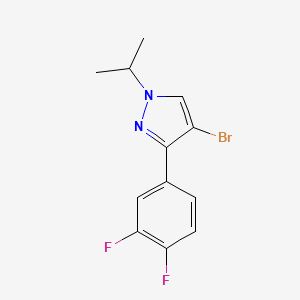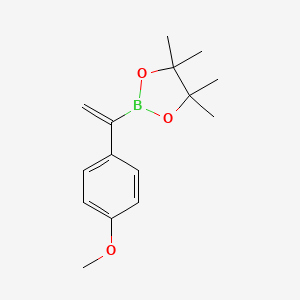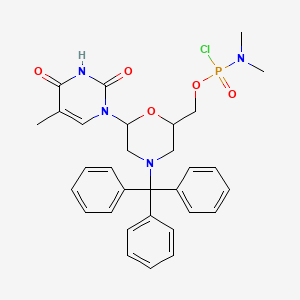
Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)-, also known as 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone, is an organic compound with the molecular formula C9H8Cl2O2. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with an ethanone group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone typically involves the chlorination of 2-methoxyacetophenone. The process can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.
-
Chlorination with Chlorine Gas
Reagents: 2-methoxyacetophenone, chlorine gas.
Conditions: The reaction is conducted in the presence of a catalyst such as iron(III) chloride (FeCl3) at room temperature or slightly elevated temperatures.
:Reaction: C9H10O2+Cl2→C9H8Cl2O2+HCl
-
Chlorination with Thionyl Chloride
Reagents: 2-methoxyacetophenone, thionyl chloride.
Conditions: The reaction is carried out under reflux conditions.
:Reaction: C9H10O2+SOCl2→C9H8Cl2O2+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
- Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or other reduced products.
-
Substitution
- The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology
The compound is used in biological research to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, derivatives of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, the compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system under investigation.
Comparación Con Compuestos Similares
Similar Compounds
-
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
- Similar structure with an additional methoxy group at the 5-position.
- Exhibits different reactivity and biological activity due to the presence of the extra methoxy group.
-
1-(5-Chloro-2-methoxyphenyl)ethanone
- Lacks the second chlorine atom, resulting in different chemical properties and reactivity.
-
2-Chloro-1-(2,5-dimethylphenyl)ethanone
- Contains methyl groups instead of methoxy groups, leading to variations in physical and chemical properties.
Uniqueness
2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
99846-94-3 |
|---|---|
Fórmula molecular |
C9H8Cl2O2 |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3 |
Clave InChI |
ACEXHGUSTUUXPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Diethyl [2-(acryloylamino)ethyl]phosphonate](/img/structure/B12069902.png)


![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)


![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
